- Synthesis and Properties of CF3(OCF3)CH-Substituted Arenes and AlkenesChinese Journal of Chemistry, 2020, 38(8), 847-854,
Cas no 945978-45-0 (1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol)

1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- α-(Trifluoromethyl)[1,1'-biphenyl]-2-methanol
- 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanol
- 2,2,2-Trifluoro-1-(2-phenylphenyl)ethan-1-ol
- 2-Phenyl-alpha-(trifluoromethyl)benzyl Alcohol
- 1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol
-
- MDL: MFCD32661935
- Inchi: 1S/C14H11F3O/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13,18H
- InChI Key: BGBIUILYNBOXDU-UHFFFAOYSA-N
- SMILES: C1=CC(C2C=CC=CC=2)=C(C(C(F)(F)F)O)C=C1
1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860943-0.25g |
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol |
945978-45-0 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1860943-10g |
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol |
945978-45-0 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1860943-5g |
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol |
945978-45-0 | 5g |
$2443.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528813-5g |
1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-ol |
945978-45-0 | 98% | 5g |
¥11232.00 | 2024-04-24 | |
Enamine | EN300-1860943-2.5g |
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol |
945978-45-0 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1860943-5.0g |
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol |
945978-45-0 | 5g |
$2110.0 | 2023-06-03 | ||
Enamine | EN300-1860943-0.1g |
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol |
945978-45-0 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1860943-10.0g |
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol |
945978-45-0 | 10g |
$3131.0 | 2023-06-03 | ||
Enamine | EN300-1860943-1.0g |
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol |
945978-45-0 | 1g |
$728.0 | 2023-06-03 | ||
Enamine | EN300-1860943-1g |
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol |
945978-45-0 | 1g |
$842.0 | 2023-09-18 |
1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Production Method
Production Method 1
1.2R:HCl, S:H2O, 1 h, rt
Production Method 2
1.210 min, 70°C; 3 h, 70°C
1.3R:H2O
2.1R:F3CCO2H, R:NFSI, C:Pd(dba)2, C:27318-90-7, S:Dioxane, 6 h, 25°C
2.2R:NaHCO3, S:H2O, 20 min, 25°C
- Palladium-Catalyzed Direct Approach to α-Trifluoromethyl Alcohols by Selective Hydroxylfluorination of gem-DifluoroalkenesEuropean Journal of Organic Chemistry, 2018, 2018(36), 5007-5015,
1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Raw materials
1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Preparation Products
1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Related Literature
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol
1-{1,1'-Biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol
The compound 1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol (CAS No: 945978-45-0) is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of fluoroalcohols and is characterized by its biphenyl group attached to a trifluoroethyl alcohol moiety. The biphenyl group contributes to the molecule's aromaticity and stability, while the trifluoroethyl group introduces significant electron-withdrawing effects due to the presence of three fluorine atoms. These properties make this compound a valuable substrate in various chemical and pharmaceutical applications.
Recent studies have highlighted the importance of biphenyl-containing compounds in drug discovery and materials science. The trifluoroethyl alcohol moiety in this compound is particularly interesting due to its ability to participate in hydrogen bonding and its potential as a bioisostere in medicinal chemistry. Researchers have explored the use of this compound as a building block for synthesizing more complex molecules with enhanced pharmacokinetic profiles.
In terms of synthesis, 1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol can be prepared via several routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 1-bromo-biphenyl with a trifluoroethyl alcohol derivative under palladium-catalyzed coupling conditions. This approach has been optimized to achieve high yields and selectivity, making it suitable for large-scale production.
The biphenyl group in this compound plays a crucial role in determining its physical and chemical properties. Biphenyl systems are known for their rigidity and planarity, which can influence the molecule's solubility, stability, and reactivity. Recent computational studies have shown that the presence of three fluorine atoms on the ethanolic chain significantly alters the electronic distribution of the molecule, making it more susceptible to nucleophilic attack in certain reaction conditions.
Applications of 1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol span across multiple disciplines. In pharmaceuticals, it has been used as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas such as cancer and inflammation. Its ability to act as a hydrogen bond donor makes it an attractive candidate for designing drugs with improved bioavailability.
Moreover, this compound has found applications in materials science as a precursor for advanced polymers and coatings. The trifluoroethyl group imparts hydrophobicity and thermal stability to the resulting materials, making them suitable for high-performance applications in aerospace and electronics industries.
Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing 1-{1,biphenyl}-trifluoroethanol derivatives. Researchers are focusing on developing catalysts that can facilitate these reactions under milder conditions while minimizing waste generation.
In conclusion, CAS No: 945978-45-0, or 1-{1,biphenyl}-trifluoroethanol, is a versatile compound with significant potential across various fields. Its unique combination of aromaticity and fluorinated alcohol functionality makes it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and materials science.
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